molecular formula C18H12ClFN6O2 B2844704 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 847384-80-9

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2844704
CAS No.: 847384-80-9
M. Wt: 398.78
InChI Key: CAUWLMAIZOQQFB-UHFFFAOYSA-N
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Description

This compound is a triazolo-pyrimidine derivative featuring a 3-chlorophenyl group at position 3 of the triazolo[4,5-d]pyrimidine core, a 7-oxo substituent, and an acetamide side chain linked to a 3-fluorophenyl moiety. The chloro and fluoro substituents enhance electron-withdrawing effects, which may improve binding affinity or metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6O2/c19-11-3-1-6-14(7-11)26-17-16(23-24-26)18(28)25(10-21-17)9-15(27)22-13-5-2-4-12(20)8-13/h1-8,10H,9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWLMAIZOQQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide is a synthetic compound belonging to the class of triazolopyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC19H20ClN7O2
Molecular Weight445.86 g/mol
IUPAC NameThis compound

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By inhibiting CDK2 activity, the compound disrupts normal cell proliferation processes, leading to cytotoxic effects on cancerous cells. This inhibition has been shown to significantly affect various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in the cell cycle by inhibiting CDK2 activity.
  • Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expressions, leading to programmed cell death.

In a study comparing its efficacy against standard chemotherapeutics, this compound showed comparable or superior cytotoxicity against several cancer cell lines .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses significant activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Key observations include:

  • Chlorophenyl Substitution : The presence of the chlorophenyl group enhances lipophilicity and cellular uptake.
  • Triazole Ring : The triazole moiety is critical for interaction with biological targets such as enzymes involved in cell proliferation.

Research has shown that modifications to the fluorophenyl group can further optimize potency and selectivity against specific cancer types .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on MCF-7 Cell Line : A detailed investigation revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of traditional chemotherapeutics like doxorubicin.
  • In Vivo Efficacy : Animal models treated with this compound showed substantial tumor regression compared to control groups. Histological analyses indicated reduced mitotic figures in treated tumors, suggesting effective inhibition of tumor growth mechanisms .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
  • Antimicrobial Properties : Research indicates that triazole derivatives can possess broad-spectrum antimicrobial activities. The compound's structure suggests potential interactions with bacterial enzymes or receptors, leading to effective inhibition of microbial growth .

2. Agricultural Applications

  • Pesticidal Activity : Compounds with similar structural features have been evaluated for their efficacy as pesticides. The triazole ring is known to enhance the biological activity of agrochemicals through mechanisms such as disrupting fungal cell wall synthesis or inhibiting specific metabolic pathways in pests .

3. Material Science

  • Polymer Development : The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityCompound derivatives showed IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
Study BAntimicrobial PropertiesDemonstrated significant inhibition of bacterial growth compared to standard antibiotics like streptomycin .
Study CPesticidal EfficacyEvaluated against common agricultural pests; showed promising results in reducing pest populations effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-[3-(3-Fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide

Key Differences :

  • Substituent at Position 3 : The target compound has a 3-chlorophenyl group, whereas the analog in has a 3-fluorophenyl group. Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance π-π stacking or hydrophobic interactions in binding pockets.
  • Acetamide Side Chain: The target compound’s acetamide is N-(3-fluorophenyl), while the analog in features N-methyl-N-phenyl.

Hypothetical Impact :

  • Bioactivity : The chloro substituent in the target compound might confer stronger inhibition of kinases or proteases compared to the fluoro analog, as observed in halogen-activity relationships in other drug classes .
  • Solubility : The absence of a methyl group in the target’s acetamide side chain may reduce logP, improving aqueous solubility but possibly limiting blood-brain barrier penetration .
Pesticide Analogs from

Example Compound : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
Key Differences :

  • Core Structure : Flumetsulam uses a 1,2,4-triazolo[1,5-a]pyrimidine core, distinct from the 1,2,3-triazolo[4,5-d]pyrimidine scaffold in the target compound.
  • Functional Groups : Flumetsulam contains a sulfonamide group, whereas the target compound has an acetamide linkage. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which is critical for herbicidal activity.

Functional Implications :

  • Application : Flumetsulam’s sulfonamide group targets acetolactate synthase in plants, a mechanism unlikely in the target compound due to structural divergence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodology: Multi-step synthesis typically involves coupling triazole and pyrimidine precursors. Key steps include:

  • Triazole core formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere .
  • Pyrimidine ring functionalization using nucleophilic substitution at the 6-position with chloroacetamide derivatives, requiring anhydrous DMF and temperatures of 60–80°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization: Reaction monitoring via TLC and adjustment of solvent polarity (e.g., dichloromethane for faster kinetics) can minimize side products.

Q. How is structural characterization performed, and what analytical techniques are critical for validation?

  • Key Techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., 3-chlorophenyl vs. 3-fluorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C19_{19}H12_{12}ClF1_{1}N6_{6}O2_{2}) .
  • X-ray Crystallography: For absolute configuration determination, though limited by crystal growth challenges in polar solvents .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Screening Workflow:

  • Enzyme Inhibition: Kinase (e.g., CDK2) or protease assays using fluorogenic substrates to measure IC50_{50} values .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Solubility: HPLC-based kinetic solubility in PBS (pH 7.4) to guide in vivo studies .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-chlorophenyl vs. 4-methylphenyl) influence biological activity?

  • SAR Insights:

  • Electron-Withdrawing Groups (Cl, F): Enhance binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
  • Meta-Substitution: The 3-fluorophenyl acetamide moiety improves metabolic stability compared to para-substituted analogs .
    • Data Comparison:
Compound VariantIC50_{50} (CDK2)Solubility (μg/mL)
3-Chlorophenyl0.12 μM8.5
4-Methylphenyl0.45 μM22.1
Source: Adapted from

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Case Study: Discrepancies in cytotoxicity (e.g., low activity in 2D monolayer vs. 3D spheroid models) may arise from:

  • Penetration Limits: Poor solubility reduces bioavailability in dense 3D cultures. Validate via LC-MS quantification of intracellular compound levels .
  • Assay Interference: Fluorescent dyes (e.g., resazurin) may interact with the triazole core. Use orthogonal assays (e.g., ATP luminescence) .

Q. How can molecular docking and dynamics simulations guide target identification?

  • Protocol:

  • Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1KE5) to predict binding poses of the triazolopyrimidine core .
  • MD Simulations (GROMACS): 100-ns simulations in explicit solvent to assess stability of ligand-protein interactions (e.g., hydrogen bonding with kinase hinge regions) .
    • Validation: Compare predicted binding energies (ΔG) with experimental IC50_{50} values to refine scoring functions .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Key Issues:

  • Intermediate Stability: Azide intermediates may decompose at >100 mg scales. Use low-temperature (-20°C) storage and in situ generation .
  • Purification Bottlenecks: Replace column chromatography with pH-controlled crystallization (e.g., HCl salt formation) .
    • Process Analytics: Implement inline FTIR to monitor reaction completion and minimize batch variability .

Methodological Notes

  • Contradictory Evidence: Variations in reported yields (50–80%) for triazole formation suggest solvent purity (anhydrous vs. technical grade) and catalyst batch (CuI vs. CuBr) are critical factors.
  • Excluded Sources: Commercial data (e.g., pricing, suppliers) from BenchChem and similar platforms are omitted per reliability guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.